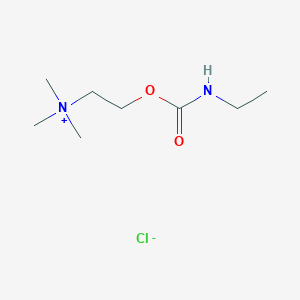
Choline, chloride, ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline, chloride, ethylcarbamate is a compound that combines choline, chloride, and ethylcarbamate. Choline is an essential nutrient that plays a critical role in various bodily functions, including brain development, muscle function, and liver health . Chloride is an anion that is commonly found in salts and is essential for maintaining fluid balance and proper nerve function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride . Industrially, it is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Ethylcarbamate can be synthesized through the reaction of urea with ethanol under acidic conditions .
Industrial Production Methods: Choline chloride is mass-produced with an estimated world production of 160,000 tons in 1999 . It is primarily used as an additive in animal feed to accelerate growth . Ethylcarbamate is produced through various methods, including the reaction of urea with ethanol and the use of carbonylimidazolide in water with a nucleophile .
Chemical Reactions Analysis
Types of Reactions: Choline chloride undergoes various chemical reactions, including substitution and addition reactions . Ethylcarbamate can undergo hydrolysis, oxidation, and reduction reactions .
Common Reagents and Conditions: Choline chloride reacts with ethylene oxide, hydrogen chloride, and trimethylamine under industrial conditions . Ethylcarbamate reacts with nucleophiles in the presence of carbonylimidazolide in water .
Major Products Formed: The major products formed from the reactions of choline chloride include quaternary ammonium salts and deep eutectic solvents . Ethylcarbamate reactions produce carbamates and ureas .
Scientific Research Applications
Choline chloride is widely used in the formation of deep eutectic solvents, which are environmentally friendly alternatives to conventional solvents . These solvents have applications in various fields, including chromatography, electrochemical capacitors, and the textile industry . Ethylcarbamate is used in the synthesis of carbamates, which have applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Choline is a major part of the polar head group of phosphatidylcholine, which plays a vital role in maintaining cell membrane integrity . It is involved in various biological processes, including information flow, intracellular communication, and bioenergetics . Ethylcarbamate acts as a carbamoylating agent, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to choline chloride include choline hydroxide and choline bitartrate . Similar compounds to ethylcarbamate include methyl carbamate and ammonium carbamate .
Uniqueness: Choline chloride is unique due to its role in forming deep eutectic solvents, which have a wide range of applications . Ethylcarbamate is unique for its use as a carbamoylating agent in various chemical reactions .
Properties
CAS No. |
63938-98-7 |
|---|---|
Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-(ethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-5-9-8(11)12-7-6-10(2,3)4;/h5-7H2,1-4H3;1H |
InChI Key |
UYHVBBOWNMOMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)


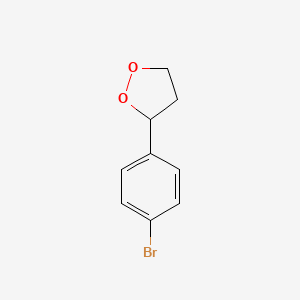
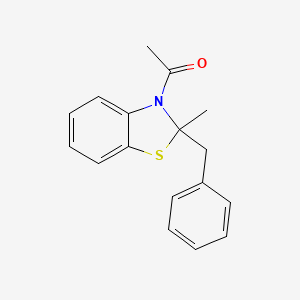


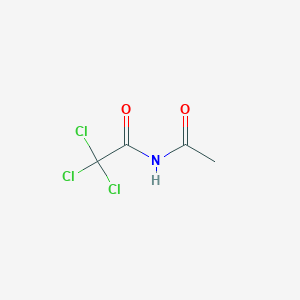

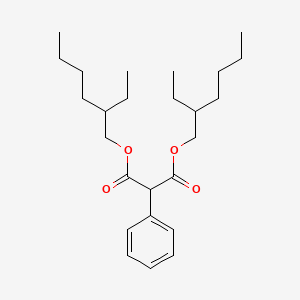
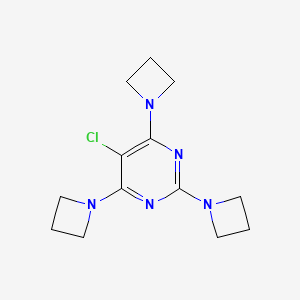
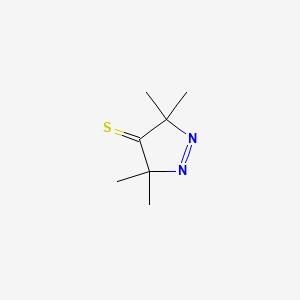
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

